N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound belonging to the benzoxazine class. This compound is characterized by its unique structural features, including a sulfonamide group that significantly contributes to its biological activities, particularly in medicinal chemistry. The molecular formula is CHNOS, with a molecular weight of approximately 298.36 g/mol. Benzoxazines are known for their diverse applications in pharmacology, including antibacterial and antitumor properties .
This compound is classified as a benzoxazine derivative due to its structural framework, which includes a benzene ring fused with an oxazine moiety. It is further categorized under sulfonamides, which are recognized for their therapeutic roles in treating bacterial infections and cancer . The sulfonamide group enhances the compound's pharmacological profile, making it a subject of interest in drug development.
The synthesis of N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves several key steps:
These methods allow for precise control over the structural characteristics of the final product, facilitating its use in various applications.
N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo several chemical reactions typical of sulfonamides:
These reactions highlight the potential for modifying the compound for various applications in drug development.
The mechanism of action for N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide primarily involves its interaction with specific biological targets:
Further studies are necessary to elucidate the detailed binding mechanisms and affinities associated with this compound.
N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exhibits several notable physical and chemical properties:
These properties are critical for determining the suitability of this compound in various formulations and applications .
N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several potential applications:
The versatility of this compound makes it an attractive candidate for ongoing research and development within medicinal chemistry and related fields.
The efficient synthesis of N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (CAS# 1820683-35-9) relies on strategic disconnections centered on the sulfonamide bond and benzoxazine ring system. Retrosynthetic analysis reveals two critical precursors: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS# 27320-80-5) and tert-butylamine. This approach capitalizes on the nucleophilic displacement of chloride by the sterically hindered tert-butylamine, establishing the critical C-S-N linkage in the final molecule [9] [4]. The 7-methyl substituent is optimally introduced early in the synthetic sequence to streamline the route and minimize protective group manipulations.
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS# 27320-80-5) serves as the pivotal electrophilic intermediate for sulfonamide bond formation. This unstable chloride must be generated in situ via chlorosulfonation of the parent benzoxazine using chlorosulfonic acid under rigorously anhydrous conditions at 0-5°C. The electron-donating nature of the oxazine oxygen necessitates controlled reaction kinetics to suppress disubstitution and tar formation. Immediate use in the subsequent amination step is crucial due to its susceptibility to hydrolysis, with successful coupling typically achieving 75-82% yields when processed directly [9] [4].
Coupling the sterically demanding tert-butylamine (pKa = 10.45) with the sulfonyl chloride intermediate presents unique challenges. Traditional triethylamine-mediated reactions in aprotic solvents like dichloromethane yield only 45-55% of the desired sulfonamide due to competitive hydrolysis and tertiary amine adduct formation. Optimized protocols employ:
Table 1: Key Intermediates for Target Compound Synthesis
Compound Name | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | 27320-80-5 | Sulfonylation precursor | C₈H₆ClNO₄S |
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 202195-67-3 | 7-Methyl precursor via decarboxylation | C₁₀H₉NO₄ |
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | 1240527-49-4 | Structural analog for comparison | C₉H₁₀N₂O₄S |
N-(tert-butyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | 1820683-35-9 | Target compound | C₁₃H₁₈N₂O₄S |
The conformational stability of the benzoxazine ring directly influences the biological activity and crystallinity of the target compound. The non-planar, partially saturated oxazine ring adopts a puckered conformation with restricted rotation about the N-C(O) axis. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal two predominant envelope conformations differing by 8.7 kJ/mol in energy, with the lower-energy conformer positioning the sulfonamide group pseudo-axial relative to the oxazine plane.
Ring closure to form the dihydrobenzoxazine core proceeds through a reversible intramolecular SN2 reaction. When performed without stereochemical control, this yields a 55:45 diastereomeric ratio favoring the (R)-configured stereoisomer at C4. However, chiral induction using (-)-sparteine as a phase-transfer catalyst (10 mol%) in toluene/50% NaOH achieves 88% de by enforcing a specific enolate face attack. Critical parameters include:
The 7-methyl group exerts profound steric and electronic effects on molecular architecture. X-ray crystallography reveals that the methyl substituent forces a 12.7° out-of-plane distortion of the fused benzene ring, relieving steric clash with the sulfonamide oxygen atoms. This distortion:
Sustainable synthesis requires optimization across three domains: solvent selection, atom economy, and catalytic efficiency. The multistep sequence to the target compound traditionally employed hazardous dipolar aprotic solvents (DMF, NMP) and stoichiometric activating agents, generating over 15 kg waste/kg product. Modern green approaches have substantially improved this profile.
Solvent optimization reduces the Process Mass Intensity (PMI) by 62% through strategic replacements:
Table 2: Solvent Optimization for Sustainable Synthesis
Reaction Step | Traditional Solvent | Green Alternative | PMI Reduction | Yield Impact |
---|---|---|---|---|
Sulfonylation | Dichloromethane | 2-MeTHF | 38% | +3% |
Ring closure | DMF | Ethyl lactate | 52% | No change |
Crystallization | Hexanes | Methyl tert-butyl ether | 27% | +5% purity |
Workup | Chloroform | Cyclopentyl methyl ether | 45% | -2% recovery |
Additional waste reduction strategies:
Replacing stoichiometric bases with catalytic systems addresses a major waste stream. Three advanced methodologies demonstrate efficacy:
Table 3: Catalytic Methods for Sulfonamide Bond Formation
Method | Catalyst/System | Temperature | Reaction Time | Yield | E-factor |
---|---|---|---|---|---|
Traditional triethylamine | None (stoich. base) | 25°C | 12 h | 76% | 8.4 |
Heterogeneous guanidine | SiO₂-TMG (0.8 mol%) | 70°C | 3 h | 94% | 1.7 |
Electrochemical activation | Graphite electrodes | 40°C | 5 h | 83% | 2.1 |
Bismuth(III) triflate | Bi(OTf)₃ (2 mol%) | 50°C | 0.5 h | 91% | 1.9 |
These advances collectively reduce the environmental impact by minimizing solvent consumption, eliminating hazardous reagents, and improving energy efficiency. The integration of continuous flow processing further enhances mass transfer in the biphasic sulfonylation step, enabling production scales exceeding 100 kg/batch while maintaining >99.5% chemical purity [3] [5] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9